Spasmolytol
CAS No.: 25333-96-4
Cat. No.: VC3906554
Molecular Formula: C14H21Br2NO2
Molecular Weight: 395.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25333-96-4 |
|---|---|
| Molecular Formula | C14H21Br2NO2 |
| Molecular Weight | 395.13 g/mol |
| IUPAC Name | 2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine |
| Standard InChI | InChI=1S/C14H21Br2NO2/c1-4-17(5-2)6-7-19-10-11-8-12(15)9-13(16)14(11)18-3/h8-9H,4-7,10H2,1-3H3 |
| Standard InChI Key | NPKOWFSBIXNSIE-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCOCC1=C(C(=CC(=C1)Br)Br)OC |
| Canonical SMILES | CCN(CC)CCOCC1=C(C(=CC(=C1)Br)Br)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Spasmolytol, systematically named 2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine, features a dibrominated phenyl ring connected to a diethylaminoethoxy side chain . The presence of two bromine atoms at the 3 and 5 positions of the aromatic ring enhances its lipophilicity, facilitating penetration into smooth muscle tissues. The methoxy group at the 2 position contributes to steric hindrance, potentially influencing receptor-binding specificity .
Table 1: Key Chemical Properties of Spasmolytol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 421.13 g/mol | |
| Purity (Pharmaceutical Grade) | ≥95% | |
| Storage Conditions | Tightly sealed, dry environment at 2–8°C |
Synthesis and Retrosynthetic Analysis
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests Spasmolytol is derived from 3,5-dibromo-2-methoxybenzyl alcohol and N,N-diethylethanolamine via an etherification reaction7. The reaction likely employs a Mitsunobu or Williamson ether synthesis mechanism, given the necessity for forming a stable ether bond between the aromatic and amino-alcohol components7. Post-synthetic purification involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) to achieve the required ≥95% purity .
Pharmacological Mechanisms and Target Receptors
Anticholinergic Activity
As a competitive antagonist at muscarinic M3 receptors, Spasmolytol inhibits acetylcholine-induced depolarization in smooth muscle cells . This action reduces intracellular calcium influx, leading to muscle relaxation. Comparative studies indicate 40% higher receptor affinity than oxybutynin, though with slower dissociation kinetics .
Central vs. Peripheral Effects
Clinical Applications and Therapeutic Efficacy
Approved Indications
Spasmolytol is indicated for:
-
Irritable bowel syndrome (IBS) with predominant spasmodic pain
-
Renal colic secondary to ureteral calculi
-
Neurogenic bladder overactivity in multiple sclerosis patients
Prescribing Patterns and Real-World Use
A 2000 observational study of 1,832 patients revealed that Spasmolytol is prescribed as a second-line therapy in 68% of cases, often after failure of oxybutynin or flavoxate . Notably, 34% of Spasmolytol users concurrently received antipsychotics or antiparkinsonian drugs, raising concerns about additive anticholinergic effects .
Table 2: Comparative Analysis of Spasmolytic Agents
| Agent | Receptor Specificity | CNS Penetration | Sedation Risk |
|---|---|---|---|
| Spasmolytol | M3 > M2 | Low | Moderate |
| Oxybutynin | M1/M3 | Moderate | High |
| Tolterodine | M3/M2 | Low | Low |
| Tizanidine | α2-Adrenergic | High | High |
Research Frontiers and Unmet Needs
Addressing Polypharmacy Risks
Given its frequent co-prescription with psychotropics, pharmacogenomic studies are exploring CYP2D6 and CYP3A4 polymorphisms that may alter Spasmolytol metabolism . Preliminary findings indicate a 2.1-fold increase in serum concentration when combined with fluoxetine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume